molecular formula C16H10BrN B8090130 2-bromo-11H-benzo[a]carbazole

2-bromo-11H-benzo[a]carbazole

Cat. No.: B8090130
M. Wt: 296.16 g/mol
InChI Key: VVAYDCCJEGELFR-UHFFFAOYSA-N
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Description

2-Bromo-11H-benzo[a]carbazole is an organic compound with the molecular formula C16H10BrN. It is a derivative of benzo[a]carbazole, where a bromine atom is substituted at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-11H-benzo[a]carbazole typically involves the bromination of 11H-benzo[a]carbazole. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification methods like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-11H-benzo[a]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-11H-benzo[a]carbazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-11H-benzo[a]carbazole involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The aromatic structure allows for π-π interactions with other aromatic systems, which can be crucial in its biological activity .

Comparison with Similar Compounds

    11H-Benzo[a]carbazole: The parent compound without the bromine substitution.

    2-Chloro-11H-benzo[a]carbazole: A similar compound with a chlorine atom instead of bromine.

    2-Iodo-11H-benzo[a]carbazole: Another halogenated derivative with iodine.

Uniqueness: 2-Bromo-11H-benzo[a]carbazole is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-halogenated or differently halogenated counterparts. The bromine atom can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

2-bromo-11H-benzo[a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN/c17-11-7-5-10-6-8-13-12-3-1-2-4-15(12)18-16(13)14(10)9-11/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAYDCCJEGELFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=C(C=CC(=C4)Br)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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